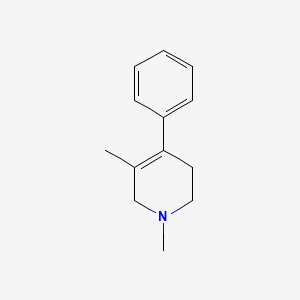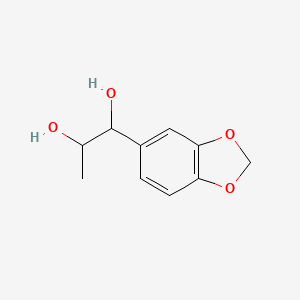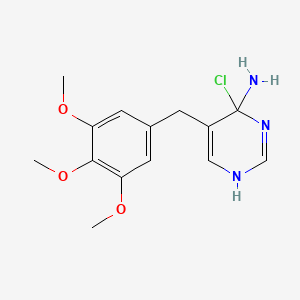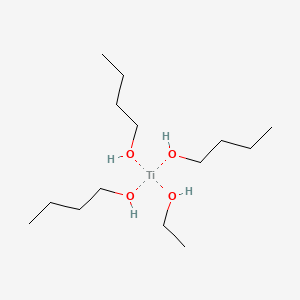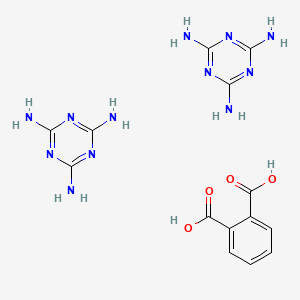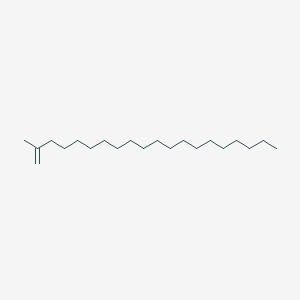
2-Methyl-1-eicosene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-eicosene is an organic compound with the molecular formula C21H42. It is a branched alkene, characterized by the presence of a methyl group attached to the first carbon of the eicosene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-eicosene typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-eicosene with a methylating agent under controlled conditions. This process can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-eicosene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-eicosene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalysis.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of alkenes in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-eicosene involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions that modify its structure and function. The presence of the double bond allows it to act as a reactive intermediate in many organic synthesis processes.
Vergleich Mit ähnlichen Verbindungen
1-Eicosene: A straight-chain alkene with similar reactivity but lacking the methyl group.
2-Methyleicosane: A saturated hydrocarbon with a similar structure but without the double bond.
Uniqueness: 2-Methyl-1-eicosene is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
883215-62-1 |
|---|---|
Molekularformel |
C21H42 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
2-methylicos-1-ene |
InChI |
InChI=1S/C21H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h2,4-20H2,1,3H3 |
InChI-Schlüssel |
MNNWRIQCBSTKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


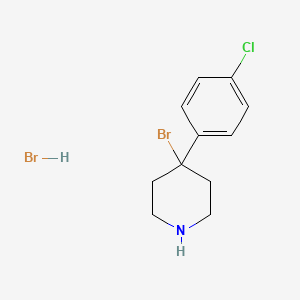
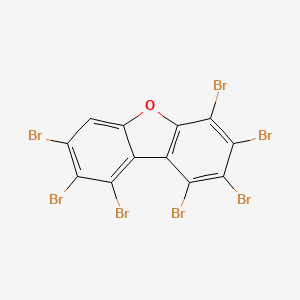
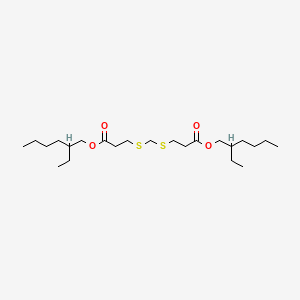

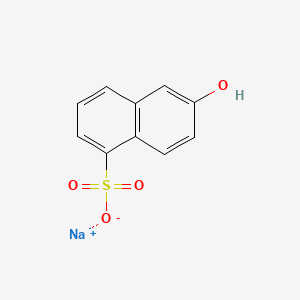
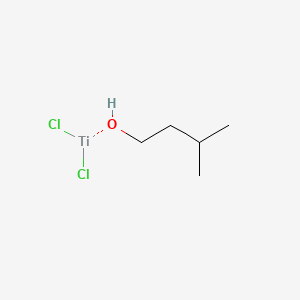
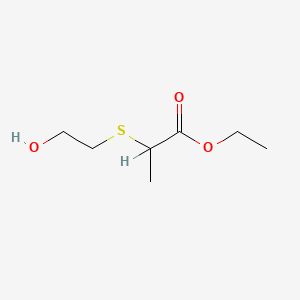
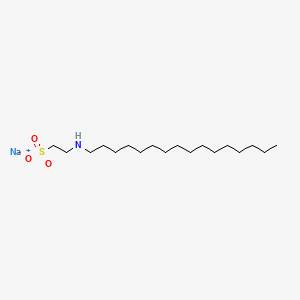
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
